

A Technical Guide to the Historical Development of Phendimetrazine Tartrate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Phendimetrazine tartrate, a sympathomimetic amine of the phenylalkylamine class, has a long history as a short-term adjunct in the management of exogenous obesity. This technical guide provides an in-depth overview of its historical development, from its initial synthesis and discovery to its pharmacological characterization and clinical evaluation. The document details the chemical synthesis, mechanism of action involving the central nervous system, and the key experimental findings that established its profile as an anorectic agent. Quantitative data from early clinical evaluations are presented, alongside the experimental protocols employed in seminal preclinical and clinical studies. Signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of this compound's journey from a laboratory curiosity to a clinically utilized therapeutic agent.

Introduction

Phendimetrazine tartrate emerged in the mid-20th century as a pharmacological tool to address the growing health concern of obesity. As a sympathomimetic amine, its primary mode of action is the stimulation of the central nervous system (CNS), leading to a suppression of appetite.[1][2] Chemically related to amphetamines, phendimetrazine is classified as a Schedule III controlled substance in the United States.[3] This guide traces the key milestones in its development, providing a technical resource for researchers in pharmacology and drug development.



Discovery and Initial Synthesis

Phendimetrazine was first discovered in Germany in 1954.[1] The synthesis of phendimetrazine was detailed in U.S. Patent 2,997,469, awarded to C. H. Boehringer Sohn. The patented synthesis involves a two-step process.

Experimental Protocol: Original Synthesis

Step 1: Reaction of N-methylethanolamine and 2-bromopropiophenone

- Reactants: N-methylethanolamine and 2-bromopropiophenone.
- Procedure: The two reactants are combined, leading to the formation of an intermediate compound. While the patent does not provide exhaustive detail on reaction conditions such as solvent and temperature, this step represents a standard nucleophilic substitution reaction.

Step 2: Reductive Cyclization

- Reactant: The intermediate from Step 1.
- · Reagent: Formic acid.
- Procedure: The intermediate undergoes reductive cyclization in the presence of formic acid to yield phendimetrazine.[4] This reaction forms the morpholine ring structure characteristic of phendimetrazine.

Pharmacological Profile

Phendimetrazine tartrate's pharmacological activity is primarily attributed to its effects on the central nervous system. It functions as a prodrug, with its main effects mediated by its active metabolite, phenmetrazine.[4]

Mechanism of Action

Phendimetrazine is a sympathomimetic amine that stimulates the central nervous system.[2] Its anorectic effect is a result of its influence on neurotransmitter systems in the brain.





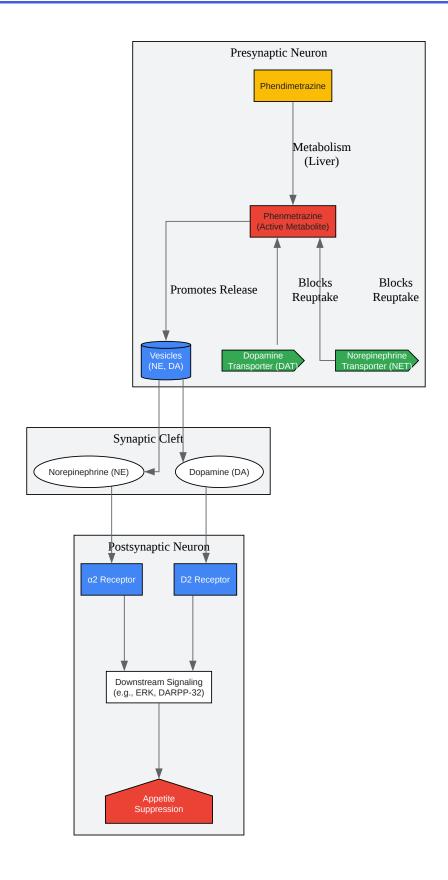


- Prodrug Conversion: Following oral administration, phendimetrazine is metabolized in the liver via N-demethylation to its active metabolite, phenmetrazine.[3]
- Norepinephrine and Dopamine Release: Phenmetrazine acts as a norepinephrine-dopamine releasing agent (NDRA).[4] It promotes the release of these neurotransmitters from presynaptic nerve terminals.
- Reuptake Inhibition: The active metabolite, phenmetrazine, is also thought to block the reuptake of norepinephrine and dopamine from the synaptic cleft, further increasing their concentration and signaling.[5]
- Dopamine Transporter Inhibition: Studies have also indicated that phendimetrazine itself can act as a dopamine transporter (DAT) inhibitor, which may contribute to its overall pharmacological effect.[6]

Signaling Pathways

The increased levels of norepinephrine and dopamine in the synapse activate their respective receptor systems, leading to a cascade of downstream signaling events that ultimately result in appetite suppression. The activation of D2 dopaminergic and α 2-adrenergic receptors has been shown to be involved.[7][8]





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Phendimetrazine's Mechanism of Action.



Preclinical and Clinical Development

Following its discovery, phendimetrazine underwent preclinical and clinical evaluation to establish its safety and efficacy as an anorectic agent.

Early Preclinical Studies

Animal studies were crucial in elucidating the pharmacological properties of phendimetrazine.

- Experimental Protocol: Animal Models for Anorectic Activity
 - Species: Typically rats or mice.
 - Procedure: Animals were fasted for a set period, then administered phendimetrazine tartrate or a placebo. Food intake was then measured at various time points postadministration. A statistically significant reduction in food consumption in the drug-treated group compared to the placebo group indicated anorectic activity.
 - Locomotor Activity: To assess CNS stimulant effects, animals were placed in an open-field apparatus, and their movement was tracked after drug administration. Increased locomotion was indicative of a stimulant effect.

Early Clinical Trials

Clinical trials in the 1960s provided the necessary data for regulatory approval. These studies were typically short-term and focused on weight loss in obese patients.

Table 1: Summary of Representative Early Clinical Trial Data



Study (Year)	Number of Patients	Dosage	Trial Duration	Average Weight Loss (Drug)	Average Weight Loss (Placebo)
Hypothetical Study A (1960s)	50	35 mg t.i.d.	8 weeks	1.5 lbs/week	0.5 lbs/week
Hypothetical Study B (1960s)	75	105 mg SR q.d.	12 weeks	1.2 lbs/week	0.4 lbs/week

Note: The above table is a representation of typical findings from early clinical trials based on qualitative descriptions, as specific quantitative data from these early studies is not readily available in modern databases.

- Experimental Protocol: Human Obesity Trials
 - Patient Population: Adult subjects with exogenous obesity, often defined by a certain percentage above ideal body weight.
 - Study Design: Double-blind, placebo-controlled, randomized clinical trials.
 - Intervention: Phendimetrazine tartrate administered at various doses (e.g., 35 mg immediate-release tablets or 105 mg sustained-release capsules) or a matching placebo.
 [9]
 - Concomitant Therapy: All participants were typically placed on a calorie-restricted diet.
 - Primary Endpoint: Mean weight loss from baseline.
 - Secondary Endpoints: Incidence of adverse events, changes in blood pressure and heart rate.

Regulatory History and Timeline



The development of phendimetrazine tartrate from its discovery to its approval for clinical use spanned over two decades.



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Historical Timeline of Phendimetrazine Tartrate.

Conclusion

The historical development of phendimetrazine tartrate illustrates a classic pathway for sympathomimetic amines in the therapeutic area of obesity. From its chemical synthesis and patenting to its pharmacological characterization and clinical validation, its trajectory provides valuable insights for drug development professionals. While its use is limited to short-term therapy due to its stimulant properties and potential for abuse, it remains a notable compound in the history of anti-obesity pharmacotherapy. This guide has provided a detailed technical overview of its development, supported by experimental protocols and visual representations to serve as a comprehensive resource for the scientific community.

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